molecular formula C7H11N3O2 B13574393 ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate

Cat. No.: B13574393
M. Wt: 169.18 g/mol
InChI Key: CIUSNZWQWYJORQ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazole compounds. These products can have different properties and applications depending on the functional groups introduced .

Scientific Research Applications

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and an ester group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 2-(5-aminopyrazol-1-yl)acetate

InChI

InChI=1S/C7H11N3O2/c1-2-12-7(11)5-10-6(8)3-4-9-10/h3-4H,2,5,8H2,1H3

InChI Key

CIUSNZWQWYJORQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC=N1)N

Origin of Product

United States

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